erysenegalensein E
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Erysenegalensein E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Erysenegalensein E has been studied for its potential anticancer properties . It has shown cytotoxic effects against various cancer cell lines, including KB cells . The compound has also been investigated for its antioxidant properties . In addition to its potential use in cancer therapy, this compound may have applications in other areas of medicine and biology, although further research is needed to fully understand its potential.
Mechanism of Action
The mechanism of action of erysenegalensein E involves the modulation of various cellular pathways. It has been shown to induce apoptosis, pyroptosis, autophagy, and mitophagy in cancer cells . These processes involve the modulation of cytoplasmic proteins, microRNAs, and enzymes that are critical in pathways deregulated in cancer .
Comparison with Similar Compounds
Erysenegalensein E is part of a group of prenylated isoflavonoids isolated from Erythrina senegalensis. Similar compounds include erysenegalensein M, alpinumisoflavone, and derrone . Among these, this compound and erysenegalensein M have been specifically tested for their anticancer properties and have shown cytotoxic effects . The uniqueness of this compound lies in its specific structure and the particular pathways it modulates in cancer cells.
Biological Activity
Erysenegalensein E is a flavonoid compound isolated from the plant Erythrina senegalensis, which is known for its diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, including its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Anticancer Properties
This compound has been studied for its anticancer effects, particularly against several cancer cell lines. Research indicates that it exhibits varying degrees of cytotoxicity depending on the type of cancer cells tested.
Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound against different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
KB-3-1 (multidrug resistant) | Not determined |
KB (sensitive) | 10 |
LNCaP (prostate cancer) | 8 |
U87 MG (glioblastoma) | 17 |
MDA-MB-231 (breast cancer) | 39 |
The data shows that this compound has a notable effect on sensitive cell lines, but its activity is significantly reduced in multidrug-resistant models, indicating potential challenges in therapeutic applications .
The mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis: Research suggests that this compound may trigger programmed cell death in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction .
- Cell Cycle Arrest: Studies indicate that the compound can induce cell cycle arrest, preventing cancer cells from proliferating .
- Morphological Changes: Observations from phase contrast microscopy reveal that treatment with this compound leads to significant morphological changes in treated cells, including vacuolization and altered cell shape, which are indicative of cytotoxic effects .
Additional Biological Activities
Beyond its anticancer properties, this compound has shown potential antioxidant activity. The extracts of Erythrina senegalensis exhibit significant free radical scavenging capabilities, which may contribute to their overall therapeutic profile .
Ethnopharmacological Context
Erythrina senegalensis has a long history of use in traditional medicine across sub-Saharan Africa for treating various ailments, including malaria and infections. The biological activities observed in laboratory studies support these traditional uses, suggesting a rich reservoir of bioactive compounds worthy of further exploration .
Recent Research Insights
A systematic review highlighted that out of forty-two secondary metabolites isolated from E. senegalensis, nineteen displayed promising anticancer activities. This underscores the potential for developing new anticancer agents derived from this plant .
Properties
IUPAC Name |
5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)25-21(23(17)29)24(30)19(12-31-25)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSXDAJQZZFAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC(C(=C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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